INDAN-5-YL-METHYL-AMINE

Vue d'ensemble

Description

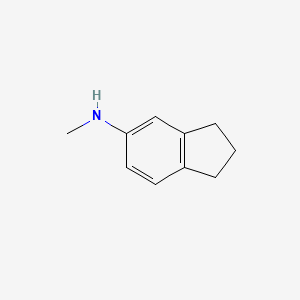

Indan-5-yl-methyl-amine: is an organic compound with the molecular formula C10H13N It is a derivative of indane, a bicyclic hydrocarbon, and contains an amine group attached to the indane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method for synthesizing indan-5-yl-methyl-amine involves the reductive amination of indan-5-carboxaldehyde with methylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Amination of Indan-5-yl Halides: Another method involves the nucleophilic substitution of indan-5-yl halides (such as indan-5-yl chloride) with methylamine. This reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Indan-5-yl-methyl-amine can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form secondary amines or other reduced derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles. This is often facilitated by the presence of a leaving group on the indane ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as halides, thiols, and alcohols in the presence of suitable leaving groups.

Major Products:

Oxidation: Imines, nitriles, and other oxidized derivatives.

Reduction: Secondary amines and other reduced compounds.

Substitution: Various substituted indane derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Indan-5-yl-methyl-amine is structurally related to indole derivatives, which are known for their diverse biological activities. The indole scaffold is prevalent in numerous biologically active compounds, including those used in the treatment of cancer, depression, and other disorders . The incorporation of the indan moiety may enhance the pharmacological profile of new drug candidates.

Case Studies:

- Antidepressant Activity : Research indicates that compounds featuring indole or indan structures can exhibit significant antidepressant effects. For instance, derivatives of indoles have been shown to modulate serotonin receptors, which are critical targets for antidepressant drugs .

- Anticancer Properties : Indole derivatives, including those modified with amine groups like this compound, have demonstrated cytotoxic effects against various cancer cell lines. The structural modifications can lead to improved potency and selectivity .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical transformations, including nucleophilic substitutions and cyclization reactions.

Synthetic Applications:

- Nucleophilic Substitution Reactions : this compound can act as a nucleophile in electrophilic aromatic substitution reactions, facilitating the synthesis of complex molecules .

- Microflow Technology : Recent advancements in microflow technology have enabled the efficient synthesis of indole derivatives using indan-based electrophiles. This method allows for precise control over reaction conditions, yielding high purity products with improved yields .

Material Science

The unique properties of indan derivatives make them suitable for applications in materials science, particularly in the development of functional materials.

Applications:

- Polymer Chemistry : Indan-based compounds can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. For example, they may improve thermal stability or provide specific optical properties.

- Agrochemicals : The structural features of indan derivatives may also contribute to the development of agrochemicals with enhanced efficacy against pests and diseases .

Data Tables

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antidepressants, Anticancer agents | Enhanced receptor modulation and cytotoxicity |

| Organic Synthesis | Nucleophilic substitutions | High yields via microflow technology |

| Material Science | Polymer additives, Agrochemicals | Improved mechanical properties and efficacy |

Mécanisme D'action

The mechanism of action of indan-5-yl-methyl-amine depends on its specific application. In biological systems, it may act as a ligand that binds to receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s amine group is often crucial for its interactions.

Comparaison Avec Des Composés Similaires

Indan-5-yl-amine: Similar structure but lacks the methyl group, leading to different reactivity and applications.

Indan-5-yl-ethyl-amine: Contains an ethyl group instead of a methyl group, affecting its physical and chemical properties.

Indan-5-yl-methyl-ether: Contains an ether group instead of an amine group, resulting in different reactivity and uses.

Uniqueness: Indan-5-yl-methyl-amine’s unique combination of the indane ring and the amine group provides distinct reactivity and versatility

Activité Biologique

Indan-5-yl-methyl-amine (IMe) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with IMe, including its synthesis, pharmacological evaluations, and potential therapeutic applications.

1. Chemical Structure and Synthesis

This compound is characterized by its indan structure, which is a bicyclic compound consisting of a fused benzene and cyclopentane ring. The methyl amine group contributes to its reactivity and biological interactions. The synthesis of IMe typically involves the alkylation of indan derivatives using methyl amine, followed by purification processes to obtain the desired compound in high yields.

2.1 Antiviral Activity

Recent studies have highlighted the antiviral potential of indanone derivatives, which include IMe. Compounds derived from indanones have shown significant inhibitory effects against various viruses. For instance, certain derivatives exhibited IC50 values in the nanomolar range against viral enzymes such as NS5B polymerase, indicating their potential as antiviral agents .

2.2 Anti-inflammatory Properties

Indan derivatives have been evaluated for their anti-inflammatory activities. In vitro assays demonstrated that IMe and its analogs could inhibit the production of pro-inflammatory cytokines and enzymes like COX-2 and iNOS in activated macrophages. This suggests that IMe could be beneficial in treating inflammatory diseases .

2.3 Antimicrobial Activity

The antimicrobial efficacy of IMe has also been explored. Studies showed that indan derivatives exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, one study reported that specific indan derivatives had minimal inhibitory concentrations (MIC) lower than those of standard antibiotics like ampicillin .

2.4 Antioxidant Activity

The antioxidant properties of IMe were assessed through various assays, including DPPH radical scavenging and ferric ion reducing antioxidant power (FRAP). Compounds derived from IMe demonstrated significant radical scavenging abilities, indicating their potential utility as antioxidants in preventing oxidative stress-related diseases .

3.1 In Vitro Studies

In a recent study, a series of indan derivatives were synthesized and screened for biological activity. Among these, IMe showed promising results in inhibiting cholinesterases (AChE and BuChE), with IC50 values indicating strong inhibitory action . The structure-activity relationship (SAR) analysis revealed that modifications on the indan ring significantly influenced biological activity.

3.2 Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of IMe with various biological targets. These studies suggest that IMe binds effectively to active sites of enzymes involved in inflammation and microbial resistance, providing insights into its mechanism of action .

4. Summary of Research Findings

5. Conclusion

This compound represents a promising lead compound in drug discovery due to its multifaceted biological activities, including antiviral, anti-inflammatory, antimicrobial, and antioxidant properties. Future research should focus on optimizing its structure for enhanced efficacy and exploring its potential in clinical applications.

The ongoing investigations into the biological activities of IMe will likely pave the way for new therapeutic strategies targeting various diseases, particularly those involving inflammation and infection.

Propriétés

IUPAC Name |

N-methyl-2,3-dihydro-1H-inden-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-11-10-6-5-8-3-2-4-9(8)7-10/h5-7,11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFUFDQNDUGNCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=C(CCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630452 | |

| Record name | N-Methyl-2,3-dihydro-1H-inden-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36218-36-7 | |

| Record name | N-Methyl-2,3-dihydro-1H-inden-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.